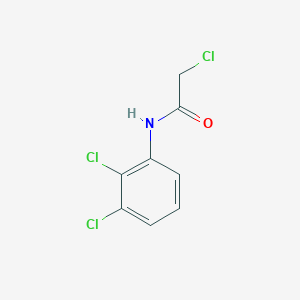

2-chloro-N-(2,3-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQBIFGVDDWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353142 | |

| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-47-3 | |

| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-chloro-N-(2,3-dichlorophenyl)acetamide

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(2,3-dichlorophenyl)acetamide

This guide provides a comprehensive overview of the , a key chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the core principles of the synthesis, offering not just a methodology, but a deeper understanding of the reaction dynamics, optimization parameters, and safety considerations.

Introduction and Strategic Importance

This compound, often abbreviated as 23DCPCA, belongs to the class of N-substituted chloroacetamide derivatives. These compounds are pivotal building blocks in organic synthesis, primarily due to the dual reactivity offered by the amide linkage and the versatile α-chloro group.[1] The presence of the chloroacetyl moiety provides a reactive handle for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures frequently pursued in pharmaceutical and agrochemical research.[1]

The structural analysis of 23DCPCA reveals that the conformation of the N—H bond is syn to both the 2- and 3-chloro substituents on the aromatic ring.[2] The molecules in its crystalline form are stabilized and linked into chains through intermolecular N—H···O hydrogen bonding.[2] This guide will provide a robust, reproducible, and well-characterized protocol for its synthesis via the N-acylation of 2,3-dichloroaniline.

Core Synthesis Pathway: N-Acylation

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2,3-dichloroaniline with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry for creating stable amide bonds.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine group of 2,3-dichloroaniline on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The nitrogen atom's lone pair of electrons initiates the bond formation. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrogen chloride (HCl) as a byproduct.

To ensure the reaction proceeds to completion, a base is added to the mixture. The base plays a crucial role in neutralizing the HCl generated.[3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: A Self-Validating System

This section details a field-proven protocol for the . The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents

Quantitative data and key properties of the reagents are summarized below for easy reference.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 23-26 | 252 | Starting Material |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | 106 | Acylating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | Solvent |

| DBU | C₉H₁₆N₂ | 152.24 | -70 | 261 | Base |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114 | 78.37 | Recrystallization Solvent |

Step-by-Step Synthesis Workflow

The following protocol is based on established methods for the amidation of chloroacetyl chloride.[4]

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dichloroaniline (e.g., 8.1 g, 0.05 mol).

-

Dissolve the aniline in anhydrous Tetrahydrofuran (THF, 100 mL). The choice of THF is critical as it is an inert solvent that effectively dissolves the reactants without participating in the reaction.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 7.6 g, 0.05 mol) to the solution. DBU is a non-nucleophilic, sterically hindered base ideal for scavenging the HCl byproduct.[4]

-

Cool the mixture to 0-5°C using an ice bath. This is a crucial control step to manage the exothermic nature of the acylation and prevent potential side reactions.

Step 2: Acylation

-

Slowly add chloroacetyl chloride (e.g., 5.65 g, 0.05 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C. The slow addition is paramount for thermal control.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 3-6 hours.[4] Progress can be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.[5]

Step 3: Work-up and Isolation

-

Once the reaction is complete, filter the mixture to remove the DBU-hydrochloride salt precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the resulting crude residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL) to remove any remaining DBU, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic impurities, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Step 4: Purification

-

Purify the crude solid by recrystallization from ethanol.[2][6] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,3-dichlorophenyl)acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-(2,3-dichlorophenyl)acetamide, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data points, offering a deeper understanding of the experimental methodologies and the scientific principles that govern the behavior of this compound. Where experimental data is not publicly available, scientifically grounded estimations are provided to offer a complete profile for research and development purposes.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of N-aryl acetamides, a scaffold that is prevalent in a wide array of biologically active compounds. The presence of a chloroacetamide group and a dichlorinated phenyl ring imparts specific electronic and steric properties that influence its reactivity, crystallinity, and potential as a synthetic intermediate. A thorough characterization of its physicochemical properties is paramount for its effective utilization in drug design, synthesis optimization, and quality control.

The strategic placement of chlorine atoms on the phenyl ring, along with the reactive N-chloroacetyl moiety, suggests potential for further chemical modification and exploration of its bioactivity. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Molecular and Structural Properties

A fundamental understanding of a molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆Cl₃NO | [1] |

| Molecular Weight | 238.49 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl | N/A |

| InChI Key | NBGQBIFGVDDWKO-UHFFFAOYSA-N | N/A |

Synthesis and Molecular Architecture

The synthesis of this compound typically follows a standard nucleophilic acyl substitution pathway.

Diagram 1: Synthetic Pathway

Caption: General synthetic route for this compound.

This reaction involves the acylation of 2,3-dichloroaniline with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent is critical to ensure solubility of the reactants and to facilitate the reaction.

Crystallographic Analysis

The solid-state structure of this compound has been elucidated by X-ray crystallography.[1] This analysis provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.

| Crystal Data | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 11.704 |

| b (Å) | 4.712 |

| c (Å) | 17.503 |

| β (°) | 99.76 |

| Volume (ų) | 951.3 |

| Z | 4 |

The crystal structure reveals that the molecules are linked into chains through intermolecular N—H···O hydrogen bonding.[2] The conformation of the N—H bond is syn to both the 2- and 3-chloro substituents on the aromatic ring.[2]

Diagram 2: Intermolecular Hydrogen Bonding

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion would be expected around m/z 237, 239, and 241, reflecting the isotopic distribution of the three chlorine atoms.

-

Key Fragments:

-

Loss of the chloroacetyl group (-COCH₂Cl) to give the 2,3-dichloroaniline fragment.

-

Loss of a chlorine atom from the chloroacetyl group.

-

Cleavage of the amide bond.

-

Conclusion

This technical guide has synthesized the available experimental and estimated physicochemical data for this compound. The provided information on its molecular structure, synthesis, crystallographic properties, and spectroscopic profile serves as a valuable resource for researchers in the fields of chemistry and drug development. The elucidation of these fundamental properties is a critical first step in unlocking the full potential of this molecule in various scientific applications. Further experimental investigation is warranted to confirm the estimated values and to provide a more complete understanding of this compound's behavior.

References

-

PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

- Kavitha, S. V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Molecular Structure, 1248, 131433.

- Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o419.

- Gowda, B. T., Foro, S., & Fuess, H. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420.

-

MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the studied chloroacetamides. Retrieved from [Link]

-

The Merck Index. (n.d.). Chloroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,6-Dichlorophenyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-dichlorophenyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 736953, this compound. Retrieved January 18, 2026 from [Link].

-

Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o419. [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Potsdam. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005776880. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

PubMed. (n.d.). Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium. Retrieved from [Link]

-

Kavitha, S. V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

-

mediaTUM. (n.d.). Measurement and Application of Anisotropic NMR Parameters in Stretched Polymer Gels. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, structure, Hirshfeld surface analysis, and molecular docking studies of the cocrystal between the Cu(II) complex of salicylic acid and uncoordinated piracetam. Retrieved from [Link]

-

ResearchGate. (2023). Single Crystal XRD, Hirshfeld Surface, Quantum Chemical and Molecular Docking Studies on Diethyl1-(4-Nitrobenzyl)-4-(4-Nitrophenyl)-2,2-Dioxooctahydro-2-Pyrrolo[2,1-c] 1,2 Thiazine-1,3-Dicarboxylate: a Novel HIV-1Inhibitor. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic, Structural, DFT and Molecular Docking Studies on Novel Cocrystal Salt Hydrate of Chromotropic Acid and Its Antibiofilm Activity. Retrieved from [Link]

Sources

2-chloro-N-(2,3-dichlorophenyl)acetamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(2,3-dichlorophenyl)acetamide

This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the causal relationships behind experimental choices, integrating field-proven insights with rigorous scientific principles. We will journey from the initial synthesis of the molecule to an advanced computational interrogation of its crystal packing, offering a holistic understanding of its solid-state architecture.

Introduction: Significance and Objectives

Substituted N-aryl acetamides are a cornerstone of medicinal chemistry and materials science.[1][2] The presence of halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[3] The compound this compound (hereafter 23DCPCA) is a member of this important class. A thorough understanding of its three-dimensional structure is paramount, as the precise arrangement of atoms in the solid state dictates crucial physical properties such as solubility, dissolution rate, and stability—all critical factors in pharmaceutical formulation and materials engineering.[4][5]

This guide provides an in-depth technical overview of the complete crystal structure analysis of 23DCPCA. Our objective is to detail the experimental and computational workflows required to elucidate not only the molecular geometry but also the intricate network of intermolecular forces that govern its crystal packing. This integrated approach, combining laboratory synthesis with advanced computational analysis, represents the modern standard for comprehensive materials characterization.

Synthesis and Single Crystal Growth

The foundation of any crystallographic study is the synthesis of pure material and the subsequent growth of high-quality single crystals. The protocols must be robust and reproducible, as impurities or poorly formed crystals can render X-ray diffraction analysis impossible.[6][7]

Synthesis of this compound

The synthesis of 23DCPCA is typically achieved via a nucleophilic acyl substitution reaction. The rationale is to react the nucleophilic amine group of 2,3-dichloroaniline with the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Synthesis [8][9]

-

Reactant Preparation: In a fume hood, dissolve 2,3-dichloroaniline (0.02 mol) in 60 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. Add a saturated solution of sodium acetate to act as a base, neutralizing the HCl byproduct generated during the reaction.

-

Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (0.02 mol) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Stir the reaction mixture for approximately 1 hour at room temperature. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of ice-cold water. The crude product, being organic and less soluble in water, will precipitate out as a solid.

-

Purification: Recover the solid product by vacuum filtration. Wash the crude product first with a dilute solution of glacial acetic acid and then with cold water to remove any unreacted starting materials and salts.

-

Recrystallization: The final purification step is recrystallization from a suitable solvent, such as ethanol, to yield the pure 23DCPCA.[10]

Growing Diffraction-Quality Single Crystals

The goal of crystallization is not merely to produce a solid, but to encourage molecules to pack in a highly ordered, repeating lattice. Slow, controlled crystallization is essential for growing crystals large enough (typically >0.1 mm in all dimensions) and with minimal internal defects for X-ray analysis.[6][11] The slow evaporation method is a reliable choice for many organic compounds.[7][12]

Experimental Protocol: Slow Evaporation Crystallization [8][13]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 23DCPCA in a suitable solvent (e.g., ethanol) at room temperature. The choice of solvent is critical; the compound should be moderately soluble, not excessively so, to allow for a gradual crystallization process.[7]

-

Filtration: Filter the solution through a clean, fine-frit filter or a cotton plug into a clean, dust-free vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]

-

Evaporation: Cover the vial with a cap or paraffin film perforated with a few small holes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Mechanical disturbances can disrupt the delicate process of crystal growth.[7][12]

-

Harvesting: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Once crystals of suitable size are observed, they can be carefully harvested for analysis.

Diagram: Synthesis and Crystallization Workflow

Caption: Workflow from reactants to a single crystal ready for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Structure Determination [8][14]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., an Enraf-Nonius CAD-4).[8] It is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The crystal is then irradiated with monochromatic X-rays (e.g., Cu Kα, λ = 1.54184 Å).

-

Diffraction Measurement: The crystal is rotated through a series of angles, and the intensities and positions of the thousands of diffracted X-ray reflections are measured by a detector.

-

Data Processing: The raw data are processed to correct for experimental factors (e.g., absorption).[8] This step yields a list of unique reflections and their intensities.

-

Structure Solution: The processed data are used to solve the "phase problem." Programs like SHELXS use direct methods to generate an initial electron density map of the unit cell.[8]

-

Structure Refinement: The initial model is refined using a least-squares process with software like SHELXL.[8] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, accurate crystal structure.

Diagram: SC-XRD Data Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

In-Depth Structural Analysis of 23DCPCA

The refined crystallographic data provide a wealth of information about the molecule's geometry and its packing in the crystal lattice.

Molecular Geometry and Conformation

The crystal structure of 23DCPCA has been determined and published.[8] The key crystallographic parameters are summarized below.

Table 1: Crystallographic Data for this compound [8]

| Parameter | Value |

| Chemical Formula | C₈H₆Cl₃NO |

| Formula Weight | 238.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.704 (3) |

| b (Å) | 4.712 (1) |

| c (Å) | 17.503 (4) |

| β (°) | 99.76 (2) |

| Volume (ų) | 951.3 (4) |

| Z | 4 |

| Temperature (K) | 299 (2) |

The analysis of the molecular structure reveals several key conformational features. The N—H bond is oriented syn to both the 2- and 3-chloro substituents on the phenyl ring.[8] This conformation is significant as it influences the intramolecular and intermolecular interactions available to the amide proton. The bond lengths and angles within the molecule are generally consistent with those found in other related acetanilides.[8]

Supramolecular Assembly: The Role of Hydrogen Bonding

Crystal packing is not random; it is directed by a hierarchy of intermolecular forces. In 23DCPCA, the dominant interaction is a classic N—H···O hydrogen bond.[8] The amide proton (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor.

This interaction is highly directional and strong enough to link the molecules head-to-tail, forming infinite one-dimensional chains that propagate through the crystal lattice.[8] The specific geometry of this hydrogen bond is detailed in the table below.

Table 2: Hydrogen Bond Geometry for 23DCPCA (Å, °) [8]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N—H···O | 0.86 | 2.05 | 2.903 | 171 |

D = Donor atom; A = Acceptor atom

Beyond this primary hydrogen bond, the crystal packing is further stabilized by a network of weaker interactions. Halogenated organic compounds are known to participate in various non-covalent interactions, including dipole-dipole interactions, C-H···O contacts, and halogen bonds.[15][16][17] The chlorine atoms, with their regions of both positive (σ-hole) and negative electrostatic potential, can engage in specific halogen-halogen or halogen-π interactions that contribute to the overall stability of the crystal lattice.[18]

Diagram: Intermolecular Hydrogen Bonding Network

Caption: Molecules of 23DCPCA forming a chain via N-H···O hydrogen bonds.

Advanced Computational Analysis: Hirshfeld Surface

To gain a more quantitative and visual understanding of all intermolecular interactions, we employ Hirshfeld surface analysis. This computational method partitions the crystal space, defining a unique surface for each molecule where its electron contribution to the procrystal electron density is exactly 50%.[19][20] By mapping properties onto this surface and generating 2D fingerprint plots, we can visualize and quantify every intermolecular contact simultaneously.[21][22]

Methodology

-

Input: The analysis begins with the Crystallographic Information File (CIF) obtained from the SC-XRD refinement.

-

Computation: Using software like CrystalExplorer, the Hirshfeld surface for the molecule is calculated.[21][23]

-

Visualization: The surface is typically mapped with a normalized contact distance (dnorm). This property highlights regions of close intermolecular contact. Short contacts (like hydrogen bonds) appear as distinct red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[21]

-

Quantification: A 2D "fingerprint plot" is generated, which is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Deconstructing this plot allows for the quantification of the percentage contribution of each type of atomic contact (e.g., H···H, Cl···H, O···H) to the total surface area.[20][22]

Anticipated Insights for 23DCPCA

-

dnorm Map: A prominent red spot on the surface near the carbonyl oxygen and a corresponding one near the amide hydrogen would visually confirm the strong N—H···O hydrogen bond. Other, fainter red areas might indicate weaker C—H···O or C—H···Cl interactions.

-

Fingerprint Plot: The plot for 23DCPCA would be expected to show:

-

Sharp, distinct "spikes" at short di + de values, characteristic of the N—H···O hydrogen bonds.

-

A significant contribution from H···H contacts, which are generally dispersive forces that fill in the packing space.

-

A notable percentage of Cl···H contacts, reflecting the importance of interactions involving the multiple chlorine atoms.

-

Potential evidence of Cl···Cl contacts, which would appear as a distinct region in the plot and indicate the presence of halogen-halogen interactions.[16]

-

This analysis provides a powerful, holistic view of the crystal packing, confirming the dominance of the N-H···O hydrogen bonds while also quantifying the collective importance of the numerous weaker interactions that are often overlooked in a purely geometric analysis.

Implications and Conclusion

The comprehensive structural analysis of this compound provides critical insights that extend into practical applications.

-

For Drug Development: A detailed understanding of the solid-state structure is the first step in identifying and characterizing potential polymorphs—different crystal forms of the same molecule.[5][24] Polymorphism can drastically affect a drug's bioavailability and stability, making its control a regulatory requirement. The knowledge of the primary intermolecular interactions in 23DCPCA allows scientists to predict and potentially design new crystal forms with desired properties.

-

For Materials Science: The supramolecular architecture, dictated by hydrogen and halogen bonds, influences the material's mechanical and thermal properties. Understanding these directed interactions is key to the rational design of new organic materials with tailored functionalities.[25][26]

References

-

Hirshfeld Surface, The - CrystalExplorer. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Gavezzotti, A. (2008). Computational studies of crystal structure and bonding. Meccanica, 43(4), 383-398. [Link]

-

Day, G. M. Crystal structure prediction. University of Southampton. [Link]

-

Haloalkanes and Haloarenes. NCERT. [Link]

-

Tan, Y. X., Tiekink, E. R. T., & Tan, K. W. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 827–840. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Haskins, M. K., Fettinger, J. C., & Ziller, J. W. (2018). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Crystals, 8(1), 32. [Link]

-

Alexandropoulos, D., Kessissoglou, D. P., & Papaefstathiou, G. S. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 62. [Link]

-

Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International reviews in physical chemistry, 33(3), 295-330. [Link]

-

Gowda, B. T., Kozisek, J., Fuess, H., & Weiss, A. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o419. [Link]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]

-

Royal Society of Chemistry. (2018). Themed collection Methods and applications of crystal structure prediction. [Link]

-

Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

-

Organic Chemistry Tutor. (2020). 7.3-7.4 Intermolecular forces, physical properties and real world examples of alkyl halides. YouTube. [Link]

-

Intermolecular Halogen-Halogen Interactions, a Theoretical Point of View. ResearchGate. [Link]

-

Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Gowda, B. T., Kozisek, J., Fuess, H., & Weiss, A. (2007). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4118. [Link]

-

Gowda, B. T., Kozisek, J., & Fuess, H. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1052. [Link]

-

Jasinski, J. P., & Butcher, R. J. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 79(a2), e10. [Link]

-

Cheng, G. J., & Tiefenbacher, K. (2017). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 56(43), 13322–13326. [Link]

-

Patel, R. B., Patel, M. R., & Patel, K. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 126-130. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines as Potential Anticancer Agents. ACS Omega, 7(12), 10398–10408. [Link]

-

Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]

-

Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

-

Gowda, B. T., et al. (2010). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

- Process for crystallizing chloroacetic acid.

-

Gowda, B. T., et al. (2012). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E, 68(Pt 10), o2873. [Link]

-

Gowda, B. T., et al. (2010). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 66(Pt 11), o2819. [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

-

How To Grow Crystals. University of Florida Center for Xray Crystallography. [Link]

-

Ferguson, G., et al. (2013). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E, 69(Pt 11), o1673–o1677. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health. [Link]

- Continuous crystallization method of chloroacetic acid.

-

Sumon, K. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 211, 113083. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. How To [chem.rochester.edu]

- 8. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.info [ijpsr.info]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ssgopalganj.in [ssgopalganj.in]

- 16. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Daygroup - Crystal structure prediction [sites.google.com]

spectroscopic data for 2-chloro-N-(2,3-dichlorophenyl)acetamide (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2,3-dichlorophenyl)acetamide

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of development. This compound (Molecular Formula: C₈H₆Cl₃NO, Molecular Weight: 238.49 g/mol ) is a halogenated N-aryl acetamide, a class of compounds investigated for a range of biological activities.[1][2] Its synthesis and characterization are critical steps for ensuring purity, confirming identity, and understanding its chemical behavior.

This guide provides a detailed examination of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. As a senior application scientist, the narrative emphasizes not just the data itself, but the rationale behind the spectral features, providing researchers with a robust framework for analysis.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle, width=0.4]; C1 [label="C", fontcolor="#202124"]; O [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle, width=0.4]; C2 [label="C", fontcolor="#202124"]; H1 [label="H", fontcolor="#5F6368"]; H2 [label="H", fontcolor="#5F6368"]; Cl1 [label="Cl", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle, width=0.4]; C_ring1 [label="C", fontcolor="#202124"]; C_ring2 [label="C", fontcolor="#202124"]; C_ring3 [label="C", fontcolor="#202124"]; C_ring4 [label="C", fontcolor="#202124"]; C_ring5 [label="C", fontcolor="#202124"]; C_ring6 [label="C", fontcolor="#202124"]; H_ring4 [label="H", fontcolor="#5F6368"]; H_ring5 [label="H", fontcolor="#5F6368"]; H_ring6 [label="H", fontcolor="#5F6368"]; Cl2 [label="Cl", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle, width=0.4]; Cl3 [label="Cl", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle, width=0.4]; H_N [label="H", fontcolor="#5F6368"];

// Positioning nodes using 'pos' attribute (x,y!) N [pos="0,0!"]; H_N [pos="-0.5,-0.5!"]; C1 [pos="0.8,0.5!"]; O [pos="0.8,1.2!"]; C2 [pos="1.8,0!"]; H1 [pos="2.2,0.5!"]; H2 [pos="2.2,-0.5!"]; Cl1 [pos="2.5,0!"]; C_ring1 [pos="-0.8,-0.5!"]; C_ring2 [pos="-1.6,0!"]; Cl2 [pos="-2.4,0.5!"]; C_ring3 [pos="-1.6,-1!"]; Cl3 [pos="-2.4,-1.5!"]; C_ring4 [pos="-0.8,-1.5!"]; H_ring4 [pos="-0.8,-2!"]; C_ring5 [pos="0,-1.5!"]; H_ring5 [pos="0.5,-2!"]; C_ring6 [pos="0,-0.5!"]; H_ring6 [pos="0.5,0!"];

// Edges N -- H_N; N -- C1; C1 -- O [style=double]; C1 -- C2; C2 -- H1; C2 -- H2; C2 -- Cl1; N -- C_ring1; C_ring1 -- C_ring2; C_ring1 -- C_ring6; C_ring2 -- Cl2; C_ring2 -- C_ring3; C_ring3 -- Cl3; C_ring3 -- C_ring4; C_ring4 -- H_ring4; C_ring4 -- C_ring5; C_ring5 -- H_ring5; C_ring5 -- C_ring6; C_ring6 -- H_ring6;

} enddot Figure 1: Molecular Structure of this compound.

Synthesis Synopsis: The Foundation of Analysis

The title compound is typically prepared via a nucleophilic acyl substitution. The general procedure involves reacting 2,3-dichloroaniline with chloroacetyl chloride, often in the presence of a base like triethylamine or in a solvent such as glacial acetic acid to neutralize the HCl byproduct.[1][3] The crude product is then purified, commonly by recrystallization from ethanol, to yield crystals suitable for analysis.[3] The purity of the synthesized compound is paramount and is first assessed by its melting point before undergoing comprehensive spectroscopic characterization.[4]

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for the rapid identification of key functional groups, providing a molecular "fingerprint." For this compound, the spectrum is dominated by features characteristic of a secondary amide and halogenated aromatic compounds.

Expected Absorption Bands:

The primary vibrational modes anticipated for this structure are the stretching and bending of the N-H and C=O bonds of the amide group, C-Cl bonds, and the aromatic ring system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Amide N-H | Stretch | ~3200 - 3300 | Confirms the presence of the secondary amide. Its position and broadness can indicate hydrogen bonding.[5] |

| Aromatic C-H | Stretch | ~3000 - 3100 | Indicates the aromatic phenyl ring. |

| Amide C=O (Amide I) | Stretch | ~1650 - 1680 | A strong, sharp peak characteristic of the carbonyl group in a secondary amide.[1][6] |

| Amide N-H (Amide II) | Bend | ~1550 - 1600 | A strong band resulting from a combination of N-H bending and C-N stretching, further confirming the amide linkage.[1] |

| Aromatic C=C | Stretch | ~1400 - 1500 | Multiple bands confirming the aromatic core. |

| C-N | Stretch | ~1400 - 1440 | Associated with the amide C-N bond.[1] |

| C-Cl (Aliphatic) | Stretch | ~700 - 800 | Corresponds to the chloroacetyl group.[1] |

| C-Cl (Aromatic) | Stretch | ~1000 - 1100 | Corresponds to the dichlorophenyl group. |

| Aromatic C-H | Out-of-plane Bend | ~750 - 900 | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This step is crucial to account for atmospheric (e.g., CO₂, H₂O) and instrumental contributions, ensuring they are subtracted from the final sample spectrum.[7]

-

Sample Application: Place a small amount of the solid, purified this compound directly onto the ATR crystal.[7]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[7]

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular structure, revealing the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR are essential for an unambiguous assignment.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons. For this compound, we expect signals corresponding to the amide proton, the aliphatic methylene protons, and the three aromatic protons on the dichlorophenyl ring.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| N-H | ~8.0 - 10.5 | Broad Singlet (s) | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift can be solvent-dependent. It often appears as a broad signal.[6][8] |

| Aromatic H | ~7.2 - 7.8 | Multiplet (m) or d/t | 3H | The three protons on the 2,3-dichlorophenyl ring will be in distinct chemical environments, deshielded by the aromatic system and influenced by the electron-withdrawing chloro groups. They will likely appear as a complex multiplet due to spin-spin coupling. |

| -CH₂-Cl | ~4.2 - 4.4 | Singlet (s) | 2H | The methylene protons are adjacent to both the electron-withdrawing carbonyl group and the chlorine atom, causing a significant downfield shift. They are expected to be a singlet as there are no adjacent protons.[8] |

¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the molecule's asymmetry, all 8 carbon atoms are expected to be chemically distinct and produce separate signals.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |

| C=O | ~164 - 167 | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield.[8] |

| Aromatic C (C-N) | ~138 - 141 | The aromatic carbon directly bonded to the nitrogen atom. |

| Aromatic C (C-Cl) | ~125 - 135 | The two carbons bonded to chlorine atoms will be influenced by halogen-induced shifts. |

| Aromatic C (C-H) | ~118 - 130 | The three aromatic carbons bonded to hydrogen atoms. Their precise shifts depend on their position relative to the chloro and amide substituents.[8] |

| -CH₂-Cl | ~42 - 45 | The aliphatic carbon is deshielded by the adjacent chlorine atom and the amide group.[8] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the amide N-H proton is clearly visible.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Molecular Ion Peak:

The molecular formula C₈H₆Cl₃NO contains three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic cluster for the molecular ion peak, which is a definitive signature for chlorine-containing compounds. The expected molecular weight is 238.49 Da.[4] The mass spectrum will show a cluster of peaks corresponding to the different combinations of these isotopes.

| Ion | Isotopic Combination | Approximate m/z | Expected Relative Intensity |

| [M]⁺ | (³⁵Cl)₃ | 237 | 100% (Base Peak) |

| [M+2]⁺ | (³⁵Cl)₂(³⁷Cl)₁ | 239 | ~98% |

| [M+4]⁺ | (³⁵Cl)₁(³⁷Cl)₂ | 241 | ~32% |

| [M+6]⁺ | (³⁷Cl)₃ | 243 | ~3% |

Key Fragmentation Pathways:

Electron ionization (EI) or electrospray ionization (ESI) can be used.[5] In EI-MS, fragmentation is common. The most probable fragmentation pathways for N-aryl acetamides involve cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group.[9][10]

-

Alpha-Cleavage: Loss of the chloromethyl radical (•CH₂Cl) is a likely pathway, leading to the formation of a dichlorophenyl isocyanate cation.

-

Amide Bond Cleavage: Scission of the C(O)-N bond can lead to the formation of a chloroacetyl cation ([CH₂ClCO]⁺) and a dichlorophenylaminyl radical, or the dichlorophenylaniline cation.

Experimental Protocol: GC-MS or ESI-MS

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.[1] For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused directly or via LC into the ESI source.[5]

-

Ionization: The sample is ionized, typically by electron impact (for GC-MS) or by creating a fine spray of charged droplets (for ESI-MS).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The collective application of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps the precise atomic connectivity and chemical environments, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. This multi-faceted approach ensures the unambiguous identification and purity assessment essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). 2-Chloro-N-(2,4-dichlorophenyl)acetamide.

- PrepChem. (2022). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.

- Pawar, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).

- Kopaskova, M., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

- El Hadi, S. R., et al. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides.

- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum.

- Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, E64(2), o419.

- SpectraBase. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide - Optional[Vapor Phase IR] - Spectrum.

- NIST. (n.d.). 2-Chloro-p-acetophenetidide.

- BenchChem. (2025). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.

- ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) - N-(1,3-thiazol-2-yl)acetamide.

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-.

- IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- ChemicalBook. (n.d.). 2'-Chloroacetanilide(533-17-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.

- PubChemLite. (n.d.). This compound.

- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

- PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

- ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and....

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,3-Dichloropropene(78-88-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,2,2-Trichloroacetamide(594-65-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). Acetamide(60-35-5) 13C NMR spectrum.

- SpectraBase. (n.d.). Trichloroacetanilide; acetamide, 2,2-dichloro-N-(4-chlorophenyl)- - Optional[13C NMR].

- Concordia University. (n.d.). A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Retrieved from Concordia University Institutional Repository.

- SpectraBase. (n.d.). Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,5-dichlorophenyl)-.

- SpectraBase. (n.d.). 2-chloro-N-(1-methyloctyl)acetamide - Optional[13C NMR] - Chemical Shifts.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- PMC. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- ResearchGate. (2006). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.

- SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 1-(2-chloro-phenyl)-pyrrole-2,5-dione(1203-24-3) 1 h nmr.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

A Technical Guide to 2-chloro-N-(2,3-dichlorophenyl)acetamide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Key Synthetic Intermediate

2-chloro-N-(2,3-dichlorophenyl)acetamide is a halogenated N-aryl acetamide, a class of compounds recognized for its versatile role as a synthetic intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of chlorine atoms on both the phenyl ring and the acetyl group imparts specific physicochemical properties that make it a valuable building block. The acetamide linkage is a critical pharmacophore, and its modification can significantly influence biological activity.[2] This guide provides a comprehensive technical overview of its synthesis, structural characteristics, and potential applications, grounded in authoritative data to support advanced research and development.

Physicochemical and Structural Characteristics

The precise three-dimensional arrangement and fundamental properties of a molecule are critical for understanding its reactivity and potential interactions. This compound has been structurally characterized using single-crystal X-ray diffraction, providing definitive data on its conformation and bond parameters.[3]

The conformation of the N—H bond is syn to both the 2- and 3-chloro substituents on the aromatic ring.[3] This spatial arrangement, along with other bond parameters, is consistent with similar acetanilide structures.[3] In the crystalline state, molecules are linked into chains through intermolecular N—H⋯O hydrogen bonding.[3]

Table 1: Physicochemical and Crystallographic Data [3]

| Property | Value |

| CAS Number | Not explicitly assigned in major databases; identified by structure |

| Molecular Formula | C₈H₆Cl₃NO |

| Molecular Weight | 238.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.704 Å, b = 4.712 Å, c = 17.503 Å, β = 99.76° |

| Volume | 951.3 ų |

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-substituted chloroacetamides is reliably achieved through the chloroacetylation of the corresponding aromatic amine.[2][4] This standard method ensures high yield and purity, critical for subsequent applications.

Causality of Experimental Choices:

The selection of an appropriate solvent and base is crucial. A non-protic solvent like toluene or tetrahydrofuran prevents unwanted side reactions with the highly reactive chloroacetyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically initiated at a low temperature to control the initial exothermic reaction before proceeding at reflux or room temperature.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Reaction : Cool the solution to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium chloride solution.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield the pure product.

-

Validation : Confirm the purity of the synthesized compound by measuring its melting point and verify its structure through spectroscopic analysis.

Analytical Characterization: A Triad of Confirmation

Structural elucidation and confirmation are achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, data from closely related N-aryl acetamides provide a reliable basis for interpretation.[2][5]

Logical Framework for Structural Confirmation

Caption: Logical workflow for confirming molecular structure via spectroscopy.

-

Infrared (IR) Spectroscopy : Key vibrational bands are expected for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (Amide I band, around 1640-1680 cm⁻¹), and C-Cl stretches.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should reveal distinct signals for the aromatic protons on the dichlorophenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the chlorine, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR : Signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon will confirm the carbon framework.

-

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (or adducts) corresponding to the molecular weight of 238.49 g/mol . The characteristic isotopic pattern resulting from the presence of three chlorine atoms will be a definitive feature.

Safety and Handling

-

General Hazards : Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling. Avoid ingestion and contact with skin and eyes.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.

Potential Applications in Research and Drug Development

N-aryl acetamides are a privileged scaffold in medicinal chemistry. The inherent reactivity of the chloroacetyl group allows for further functionalization, making it a versatile starting material for creating libraries of more complex molecules. The broader class of N-aryl acetamides has demonstrated a wide range of biological activities, suggesting potential research avenues for this specific derivative.

-

Antimicrobial and Antifungal Agents : Various N-substituted chloroacetamides have shown significant antibacterial and antifungal properties, making them leads for developing new antimicrobial agents.[2]

-

Antimalarial Activity : Recent studies have identified aryl amino acetamides as potent inhibitors of Plasmodium falciparum development, targeting the lipid-transfer protein PfSTART1.[7][8] This presents a promising avenue for developing new antimalarial drugs with a novel mechanism of action.

-

Anti-inflammatory and Antiviral Research : N-aryl acetamide hybrids have been investigated for their potential as anti-inflammatory and anti-SARS-CoV-2 agents.[9][10]

-

Oncology : Acetamidine derivatives, synthesized from acetamide precursors, have been explored as selective inhibitors of inducible nitric oxide synthase (iNOS), a target in glioma therapy.[11]

The specific substitution pattern of this compound may offer unique activity profiles within these areas, warranting its inclusion in screening programs for drug discovery.

References

-

bioRxiv. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. [Link]

-

El-Sabbagh, M. O., et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed Central. [Link]

-

PubChem. 2-chloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Salerno, L., et al. (2020). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Koval, A. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

-

PubChem. 2-(2-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Chloroacetamide. [Link]

-

PubMed. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. [Link]

-

Dans, M. G., et al. (2024). Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1. Deakin University Research Repository. [Link]

-

Gowda, B. T., et al. (2008). This compound. PubMed Central. [Link]

-

Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

National Institute of Standards and Technology. Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Acetamide, N-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 7. dro.deakin.edu.au [dro.deakin.edu.au]

- 8. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Analysis of 2-chloro-N-(2,3-dichlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of 2-chloro-N-(2,3-dichlorophenyl)acetamide, a halogenated N-arylacetamide of interest in synthetic and medicinal chemistry. The primary objective is to establish the compound's fundamental physicochemical properties, with a core focus on its molecular weight, supported by empirical data from structural analysis. This document details a standard laboratory-scale synthesis protocol, outlines rigorous analytical methodologies for structural verification and purity assessment, and provides essential safety and handling guidelines. The content is structured to offer researchers, chemists, and drug development professionals a self-validating framework for understanding, preparing, and characterizing this compound, ensuring scientific integrity and reproducibility.

Compound Identification and Core Physicochemical Properties

This compound, hereafter referred to by its designation from crystallographic studies, 23DCPCA, is a derivative of acetamide featuring a dichlorinated phenyl ring.[1] The precise arrangement and mass of its constituent atoms are foundational to its chemical behavior and application. The key identifiers and properties are summarized below.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Abbreviation | 23DCPCA | [1] |

| Molecular Formula | C₈H₆Cl₃NO | [1][2] |

| Molecular Weight (Molar Mass) | 238.49 g/mol | [1] |

| Monoisotopic Mass | 236.95149 Da | [2] |

| Physical State | Solid (Crystalline) | [1][3] |

| InChI Key | NBGQBIFGVDDWKO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl | [2] |

The molecular weight of 238.49 g/mol is a calculated value derived from its molecular formula, C₈H₆Cl₃NO, and is confirmed through mass spectrometry and X-ray crystallography.[1] This value is critical for stoichiometric calculations in synthesis, preparation of solutions for bioassays, and interpretation of analytical data.

Synthesis of this compound (23DCPCA)

The synthesis of N-substituted chloroacetamides is typically achieved through the nucleophilic acyl substitution reaction between an appropriate aromatic amine and chloroacetyl chloride.[4][5][6] This method is efficient and provides a direct route to the target amide.

Rationale of Synthesis

The core of the synthesis is the acylation of the primary amine, 2,3-dichloroaniline. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a weak base such as triethylamine (TEA) or pyridine is added to act as an HCl scavenger. The final product is typically a solid that can be purified by recrystallization.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 23DCPCA.

Detailed Experimental Protocol

This protocol is a representative method adapted from generalized procedures for N-aryl acetamide synthesis.[7][8]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,3-dichloroaniline (0.02 mol) and 2-3 drops of triethylamine (TEA) to 50 mL of anhydrous benzene.

-

Addition of Acylating Agent: While stirring the mixture in a water bath, add chloroacetyl chloride (0.03 mol) dropwise from the dropping funnel over a period of 10-15 minutes.

-

Reaction: After the addition is complete, reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting white precipitate is the crude product.

-

Purification: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold benzene to remove unreacted reagents. The crude product is then purified by recrystallization from 95% ethanol to yield colorless crystals.[1][7]

-

Validation: Dry the purified crystals in a vacuum oven. Determine the melting point and proceed with spectroscopic analysis to confirm the structure and purity.

Structural Elucidation and Analytical Verification

The confirmation of a compound's molecular weight is intrinsically linked to the verification of its chemical structure and purity. A multi-pronged analytical approach ensures the synthesized product is indeed this compound.

Analytical Workflow Diagram

Caption: Analytical workflow for purity assessment via HPLC.

Methodologies for Verification

-

Crystallography: Single-crystal X-ray diffraction is the definitive method for structural elucidation. Studies on 23DCPCA have confirmed its molecular structure, C₈H₆Cl₃NO, and revealed that molecules in the crystal lattice are linked into chains through N—H⋯O hydrogen bonding.[1] This analysis provides the most accurate atomic arrangement and confirms the connectivity implied by the molecular formula.

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. For 23DCPCA, characteristic absorption bands would include N-H stretching (around 3200-3300 cm⁻¹), the amide C=O (carbonyl) stretching (around 1640-1680 cm⁻¹), and C-Cl stretching (typically 785-540 cm⁻¹).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the methylene (-CH₂-) protons, the three aromatic protons on the dichlorophenyl ring, and the amide (N-H) proton, confirming the molecular backbone.[4]

-

-

Chromatographic Purity Analysis (HPLC): High-Performance Liquid Chromatography is a standard method for assessing the purity of synthesized compounds.[9][10]

Detailed Protocol: HPLC Purity Assessment

This protocol is a representative method for purity analysis of related N-aryl acetamides.[10]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of purified 23DCPCA reference standard and dissolve in 100 mL of the mobile phase.

-

Sample Solution: Prepare a sample of the synthesized product at the same concentration (100 µg/mL) in the mobile phase.

-

-

Analysis: Inject the sample solution into the HPLC system. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. A purity level >98% is typically considered acceptable for research applications.

Safety, Handling, and Storage

-

Primary Hazards: Based on analogous compounds, 23DCPCA should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][12]

-

GHS Precautionary Statements (Anticipated):

-

Prevention: P264 (Wash hands and any exposed skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

-

-

Recommended Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

Conclusion

The molecular weight of this compound (23DCPCA) is established as 238.49 g/mol , corresponding to its molecular formula C₈H₆Cl₃NO . This fundamental property is not merely a theoretical calculation but is substantiated by a rigorous, self-validating process that includes controlled chemical synthesis followed by comprehensive analytical characterization using crystallographic, spectroscopic, and chromatographic techniques. Adherence to the detailed protocols and safety guidelines presented in this guide will enable researchers to confidently synthesize, verify, and utilize this compound in their work.

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o719. Available at: [Link]

-

PubChem. 2-chloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. Acetamide, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Kumar, D., et al. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 3(1), 894-898. Available at: [Link]

-

Wikipedia. Chloroacetamide. Available at: [Link]

-

Pharmaffiliates. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. Available at: [Link]

-

PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

-